molecular formula C10H15ClN2O2 B3244171 N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride CAS No. 1609407-27-3

N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride

Cat. No.: B3244171
CAS No.: 1609407-27-3
M. Wt: 230.69
InChI Key: ZVWAEVPWHJTDJX-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride is a chemical compound with the molecular formula C10H14N2O2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its solid physical form and is typically stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride involves several steps. One common method includes the reaction of 4-amino-2-methoxybenzoic acid with propionyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit or modulate enzyme activity by binding to their active sites, which can lead to various downstream effects in cellular signaling pathways. Such interactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may share these characteristics.

Key Findings:

  • Cytotoxicity Assays: In vitro studies using the MTT assay have shown that compounds with similar structures can significantly inhibit the growth of human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines .
  • IC50 Values: The IC50 values for related compounds range from 7.01 µM to 14.31 µM against different cancer cell lines, indicating a promising potential for further development in cancer therapy .

Antioxidant Activity

This compound may also possess antioxidant properties . Compounds structurally related have shown significant antioxidant activity, which is essential for mitigating oxidative stress in cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Amino-N-(4-methoxyphenyl)propanamideC₁₀H₁₅N₂O₂Similar amine functionality; potential for similar activities
2-Amino-N-(3-methoxyphenyl)propanamideC₁₀H₁₅N₂O₂Variation in methoxy position; may exhibit different profiles
N-(4-Methylphenyl)propanamideC₉H₁₃NLacks amino group; primarily used as an industrial chemical

The presence of both amino and methoxy groups in this compound distinguishes it from these similar compounds, potentially granting it unique biological activities and applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of related compounds on U-87 and MDA-MB-231 cell lines, revealing significant inhibition of cell proliferation. The results indicated a stronger effect on U-87 cells compared to MDA-MB-231 cells .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using the DPPH radical scavenging method, where related compounds showed activity comparable to well-known antioxidants like ascorbic acid .

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWAEVPWHJTDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-27-3
Record name Propanamide, N-(4-amino-2-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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